ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

説明

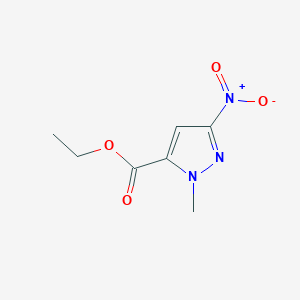

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at position 5, a methyl group at position 1, and a nitro group at position 3. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring . The nitro group is introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.

Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine . Catalytic hydrogenation is preferred industrially for scalability and minimal byproducts.

Hydrolysis of the Ester Functionality

The ethyl ester undergoes hydrolysis to generate the carboxylic acid, enabling further derivatization.

Applications : The carboxylic acid serves as a precursor for amides or metal-organic frameworks . Basic conditions achieve higher yields due to faster saponification kinetics .

Nucleophilic Substitution Reactions

The nitro group participates in substitution reactions under electrophilic or nucleophilic conditions.

Key Considerations :

-

Methylation occurs via nucleophilic attack by the deprotonated pyrazole nitrogen on dimethyl carbonate .

-

Chlorination with SOCl₂ targets the nitro group, though competing ester hydrolysis requires controlled conditions .

Oxidation Reactions

The methyl group at the 1-position can be oxidized to a carboxyl group under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Strong oxidation | KMnO₄, H₂SO₄, H₂O, reflux, 12h | 3-Nitro-1H-pyrazole-5-carboxylic acid | 50–55% |

Limitations : Over-oxidation risks degradation of the pyrazole ring, necessitating precise stoichiometry .

Comparative Reactivity with Structural Analogs

The reactivity profile diverges from analogs due to substituent positioning:

| Compound | Nitro Group Reactivity | Ester Hydrolysis Rate | Methylation Efficiency |

|---|---|---|---|

| Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | High (para-directing) | Fast (steric ease) | Moderate (N1 blocked) |

| Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate | Low (meta-directing) | Slow (steric hindrance) | High (N1 accessible) |

Structural Impact :

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. A series of synthesized pyrazole compounds have been tested against various pathogens, showcasing promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that certain pyrazole derivatives exhibit selective inhibition of cancer cell lines, suggesting that this compound may play a role in the development of new anticancer therapies. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .

Agricultural Applications

Herbicide Development

This compound has been explored as a precursor for developing herbicides. Its structural characteristics allow it to interact with plant growth regulators, potentially inhibiting unwanted plant growth while promoting crop health. The synthesis of pyrazole derivatives has led to compounds that can effectively target specific weed species without harming crops .

Synthetic Methodologies

Green Chemistry Approaches

The synthesis of this compound often employs environmentally friendly methodologies, such as using dimethyl carbonate as a reagent instead of more toxic alternatives. This approach not only enhances safety but also reduces the environmental impact associated with chemical synthesis .

Case Studies and Research Findings

作用機序

The mechanism of action of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting biological pathways and exerting therapeutic effects .

類似化合物との比較

Ethyl 3-methylpyrazole-5-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with a propyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both the nitro and ester groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

生物活性

Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group and an ethyl ester functional group. Its molecular weight is approximately 199.16 g/mol, and it is characterized by the following structural formula:

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Refluxing with thionyl chloride : This method involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride in methanol, yielding the desired ester with high purity.

- Esterification reactions : Utilizing different alcohols or acids can modify the reactivity and yield of the compound, allowing for tailored applications in research and industry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:

These findings suggest that compounds containing the pyrazole scaffold, including this compound, may serve as potential anticancer agents.

Herbicidal and Pesticidal Applications

This compound has been explored for its herbicidal properties. Its efficacy against various agricultural pests positions it as a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of specific enzymes : Similar compounds have shown to interfere with metabolic pathways in cancer cells.

- Induction of apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells, offering a promising avenue for cancer treatment.

Case Studies

A notable study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, reinforcing the need for further exploration into its therapeutic applications .

特性

IUPAC Name |

ethyl 2-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVAKIWHFFUSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239268 | |

| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-07-1 | |

| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。